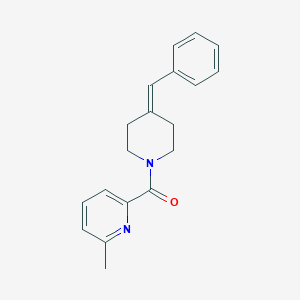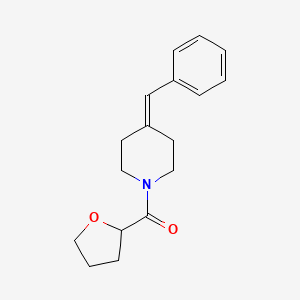
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTM is a heterocyclic compound that contains both a piperidine and thiazole ring in its structure. In
Mécanisme D'action
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's mechanism of action involves inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells and prevent the growth and proliferation of these cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a fluorescent probe for detecting metal ions, this compound has also been found to exhibit antioxidant activity. This activity is attributed to this compound's ability to scavenge free radicals and prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its high selectivity and sensitivity towards copper ions. This property makes it a useful tool for detecting copper ions in biological and environmental samples. However, one limitation of using this compound is its potential toxicity towards cells. Further studies are needed to determine the optimal concentration of this compound for use in cell-based assays.
Orientations Futures
There are several potential future directions for research involving (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One area of interest is the development of this compound-based anticancer drugs. Further studies are needed to determine the optimal dosing and delivery methods for these drugs.
Another area of research involves the use of this compound as a tool for studying the role of copper ions in biological systems. By using this compound to selectively detect copper ions in cells and tissues, researchers can gain a better understanding of the role of copper in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards copper ions make it a promising candidate for use as a fluorescent probe for detecting metal ions. Additionally, its ability to inhibit the proteasome and induce apoptosis in cancer cells makes it a potential candidate for the development of novel anticancer drugs. While there are limitations to using this compound in lab experiments, further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of (4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can be achieved through a multi-step process. The first step involves the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. Next, 4-benzylidenepiperidine is reacted with methyl isothiocyanate to form (4-benzylidenepiperidin-1-yl)-(methylthio) methanone. Finally, (4-benzylidenepiperidin-1-yl)-(methylthio) methanone is reacted with 2-bromo-4-methylthiazole to form this compound.
Applications De Recherche Scientifique
(4-Benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential applications in various fields. One of the primary areas of research involves its use as a fluorescent probe for detecting metal ions. This compound has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
Another area of research involves this compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This mechanism of action makes this compound a potential candidate for the development of novel anticancer drugs.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-16(21-12-18-13)17(20)19-9-7-15(8-10-19)11-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWVKFXLMJPJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)



